Product packaging for Benzo[d]oxazol-5-ylmethanol(Cat. No.:CAS No. 1488698-24-3)

Benzo[d]oxazol-5-ylmethanol

Cat. No.: B3241887
CAS No.: 1488698-24-3
M. Wt: 149.15 g/mol
InChI Key: LBFSXNBYMXNZPM-UHFFFAOYSA-N
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Description

Academic Context of Benzo[d]oxazole Heterocycles

Benzo[d]oxazoles are a significant class of heterocyclic compounds that feature a benzene (B151609) ring fused to an oxazole (B20620) ring. This structural motif is of considerable interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by its derivatives. dntb.gov.uanih.gov The benzoxazole (B165842) core is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous compounds with a wide range of therapeutic applications. researchgate.netarabjchem.org

The synthesis of benzo[d]oxazoles has been an active area of research, with various methods developed to construct this bicyclic system. mdpi.comacs.orgacs.orgrsc.org These synthetic strategies often involve the cyclization of 2-aminophenol (B121084) derivatives with various reagents. researchgate.net The versatility of these synthetic routes allows for the introduction of a wide array of substituents onto the benzoxazole scaffold, enabling the fine-tuning of its chemical and biological properties. mdpi.comacs.org

The academic interest in benzo[d]oxazoles stems from their broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.netnih.gov Researchers have extensively explored the structure-activity relationships of benzoxazole derivatives to develop new therapeutic agents. dntb.gov.uanih.gov

Strategic Importance of Hydroxymethyl Functionality in Organic Synthesis

The hydroxymethyl group (-CH2OH) is a simple yet powerful functional group in organic synthesis and drug design. Its introduction into a molecule, a process known as hydroxymethylation, can significantly alter the parent compound's physicochemical properties, such as solubility and lipophilicity. nih.govnih.gov This modification can lead to enhanced pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govnih.gov

The strategic importance of the hydroxymethyl group lies in its ability to:

Improve Water Solubility: The hydroxyl group can form hydrogen bonds with water, thereby increasing the aqueous solubility of poorly soluble compounds. nih.govontosight.ai This is a crucial factor for drug delivery and bioavailability.

Serve as a Synthetic Handle: The hydroxyl group is a versatile functional group that can be readily converted into other functionalities, such as esters, ethers, aldehydes, and carboxylic acids. sarchemlabs.com This allows for further molecular modifications and the synthesis of a diverse range of derivatives.

Enhance Biological Activity: The hydroxymethyl group can participate in hydrogen bonding interactions with biological targets like enzymes and receptors, which can lead to improved binding affinity and biological activity. nih.govontosight.ai

Influence Metabolic Stability: The presence of a hydroxymethyl group can affect a molecule's metabolic pathway. In some cases, it can lead to more predictable and favorable metabolism. ontosight.ai

The introduction of a hydroxymethyl group can be a key step in optimizing lead compounds in drug discovery, transforming a promising molecule into a viable drug candidate. nih.gov21umas.edu.ye

Research Landscape for Benzo[d]oxazol-5-ylmethanol

The research landscape for this compound and its derivatives is primarily focused on its potential applications in medicinal chemistry. The combination of the biologically active benzoxazole scaffold and the versatile hydroxymethyl group makes this compound an attractive starting material for the synthesis of new therapeutic agents.

Research has shown that derivatives of this compound exhibit a range of biological activities. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and evaluated for their antibacterial activities. nih.gov These studies revealed that compounds with specific substitutions on the phenoxyl side chain displayed significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, the hydroxymethyl group at the 5-position of the benzoxazole ring can be a key site for modification to explore structure-activity relationships. For example, it can be oxidized to an aldehyde or a carboxylic acid, or used as a point of attachment for other molecular fragments to create more complex and potentially more potent compounds.

While specific research solely on this compound is not extensively documented in publicly available literature, the broader research on substituted benzoxazoles and the strategic use of the hydroxymethyl group strongly suggest its importance as a building block in drug discovery and development. smolecule.combldpharm.com

Data Tables

Table 1: Physicochemical Properties of Selected Benzo[d]oxazole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
Benzo[d]oxazol-2-ylmethanolC8H7NO2149.15 cymitquimica.comsigmaaldrich.com
(2-Methylbenzo[d]oxazol-5-yl)methanolC9H9NO2163.17 fluorochem.co.uk
(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanolC14H10BrNO2319.14 bldpharm.com
(2-Mercapto-1,3-benzoxazol-5-yl)methanolC8H7NO2S181.21

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B3241887 Benzo[d]oxazol-5-ylmethanol CAS No. 1488698-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazol-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-3,5,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFSXNBYMXNZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzo D Oxazol 5 Ylmethanol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For Benzo[d]oxazol-5-ylmethanol, two primary disconnection strategies are considered.

Strategy A: Disconnection of the Oxazole (B20620) Ring

The most common approach involves breaking the C-N and C-O bonds of the oxazole ring. This leads back to a key intermediate, a substituted o-aminophenol, specifically 2-amino-4-(hydroxymethyl)phenol . The second component required is a one-carbon (C1) synthon, which can be provided by reagents such as formic acid, its derivatives, or formaldehyde. This strategy is advantageous as it builds the heterocyclic core directly onto a precursor already containing the required side chain.

Strategy B: Functional Group Interconversion (FGI)

An alternative strategy involves disconnecting the C-C bond of the hydroxymethyl group. This approach targets a more readily accessible intermediate, such as benzo[d]oxazole-5-carboxylic acid or its corresponding ester. The synthesis then proceeds by first forming the benzoxazole (B165842) ring system and subsequently reducing the carboxylic acid or ester functional group to the desired primary alcohol. This pathway is often practical when the starting materials for Strategy A are less accessible or when the hydroxymethyl group is incompatible with the conditions required for ring formation.

These two strategies provide a logical framework for devising multiple synthetic routes to this compound, leveraging both classical and modern synthetic methods.

Classical Condensation and Cyclization Routes to the Benzo[d]oxazole Core

The formation of the benzoxazole ring is a cornerstone of synthesizing this compound. Classical methods typically rely on the condensation of an o-aminophenol with a carboxylic acid or its equivalent, followed by a dehydrative cyclization.

One of the most established methods involves the reaction of an o-aminophenol with a carboxylic acid under harsh conditions, often requiring high temperatures or the use of strong dehydrating agents like polyphosphoric acid (PPA). jetir.org For the synthesis of the target molecule, this would involve heating 2-amino-4-(hydroxymethyl)phenol with formic acid.

Another widely used classical approach is the condensation of o-aminophenols with aldehydes, followed by oxidative cyclization. nih.gov While versatile, this method can sometimes lead to the formation of Schiff base intermediates that may require specific oxidizing agents to complete the ring closure. The reaction of 2-amino-4-(hydroxymethyl)phenol with an orthoester is also a viable route that benefits from milder conditions. nih.gov

These classical routes, while effective, often suffer from drawbacks such as low yields, the need for high temperatures, and the use of corrosive reagents, which has spurred the development of more efficient, modern alternatives. acs.org

Modern Catalytic Approaches for Benzoxazole Formation

Contemporary synthetic chemistry has introduced a range of catalytic systems that offer milder conditions, higher yields, and greater efficiency for constructing the benzoxazole core.

Transition metal catalysis, particularly with copper and palladium, has become a powerful tool for forming heterocyclic rings. semanticscholar.orgresearchgate.net One prominent strategy involves the intramolecular cyclization of o-haloanilides. organic-chemistry.org For the target molecule, this would entail the synthesis of an N-(2-halo-4-(protected-hydroxymethyl)phenyl)amide precursor. A subsequent copper-catalyzed C-O bond formation would yield the benzoxazole ring. organic-chemistry.orgnih.gov This method is particularly useful as it avoids the direct handling of o-aminophenols, which can be sensitive to oxidation.

Various metal catalysts have been employed for benzoxazole synthesis, including:

Copper (Cu) : Copper iodide (CuI) and copper(II) oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-haloanilides. nih.govorganic-chemistry.org

Palladium (Pd) : Palladium complexes can catalyze the dehydrogenative coupling of o-aminophenols with primary alcohols or the aminocarbonylation of aryl bromides followed by cyclization. nih.govijpbs.com

Silver (Ag) : Silver-catalyzed tandem condensation reactions have also been reported for generating benzoxazole derivatives under mild conditions. rsc.orgnih.gov

These metal-catalyzed reactions often proceed via oxidative addition and reductive elimination pathways, providing a versatile and efficient means for constructing the benzoxazole scaffold. organic-chemistry.org

Brønsted acid catalysis offers an alternative to metal-based systems for promoting the condensation and cyclization steps. nih.govrsc.org Various acids, from traditional mineral acids to modern organocatalysts, have been shown to be effective. For instance, fluorophosphoric acid has been used as a highly effective catalyst for the reaction of o-aminophenols with aldehydes in ethanol at room temperature. nih.gov

A significant advancement in this area is the use of Brønsted acidic ionic liquids (BAILs). acs.orgnih.gov These catalysts can be heterogeneous, allowing for easy recovery and reuse, which aligns with the principles of green chemistry. A BAIL gel catalyst has been shown to afford excellent yields of benzoxazoles from the reaction of o-aminophenol and aldehydes under solvent-free conditions at elevated temperatures. acs.orgnih.gov This approach combines high efficiency with improved environmental compatibility.

Catalyst TypeExampleReaction ConditionsAdvantages
Traditional Brønsted Acid Fluorophosphoric AcidEthanol, Room TemperatureInexpensive, stable, ambient conditions. nih.gov
Heterogeneous BAIL Gel BAIL grafted to TEOSSolvent-free, 130 °CHigh yields, recyclable catalyst, simple work-up. acs.orgnih.gov

This table is interactive and can be sorted by column.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijpsonline.com In the context of benzoxazole synthesis, this has led to the development of eco-friendly protocols that minimize waste, avoid hazardous solvents, and utilize reusable catalysts. researchgate.net

Key green approaches include:

Solvent-Free Conditions : Many modern syntheses are performed without a solvent, often using grinding (grindstone method) or heating the neat reactants. nih.govnih.gov This dramatically reduces volatile organic compound (VOC) emissions.

Use of Recyclable Catalysts : Nanoparticle catalysts, such as those based on copper or strontium carbonate, and supported catalysts like ionic liquids on magnetic nanoparticles, can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity. nih.govnih.gov

Microwave and Ultrasound Irradiation : The use of microwave or ultrasound energy can significantly accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govresearchgate.net

The following table compares several green catalytic systems for the synthesis of 2-phenylbenzoxazole, a model reaction for the formation of the benzoxazole core.

Catalyst SystemConditionsReaction TimeYield (%)Green Aspects
LAIL@MNP Solvent-free, Sonication, 70 °C30 minup to 90%Recyclable magnetic catalyst, solvent-free, fast. nih.gov
SrCO₃ Nanoparticles Grindstone, Room Temp20 minHighSolvent-free, energy-efficient. nih.gov
Metal Oxide Alumina Acetonitrile, Room Temp5 h55-75%Recyclable catalyst, green solvent. nih.gov
NH₄Cl Ethanol, 80-90 °C6-8 hHighEconomically viable, follows green path. jetir.org

This table is interactive and can be sorted by column.

Functional Group Interconversions for the Hydroxymethyl Moiety

When a synthetic route produces a benzoxazole with a different functional group at the 5-position, a final functional group interconversion (FGI) is necessary to obtain this compound. ub.edu The most common precursor for this transformation is benzo[d]oxazole-5-carboxylic acid or its corresponding methyl or ethyl ester.

The reduction of a carboxylic acid or an ester to a primary alcohol is a fundamental transformation in organic synthesis. imperial.ac.uk

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful and highly effective reducing agent for converting both esters and carboxylic acids directly to primary alcohols. fiveable.me The reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (THF).

Borane (BH₃) : Borane complexes, such as BH₃·THF, are also effective for this reduction. They offer the advantage of being more selective than LiAlH₄ and can often reduce carboxylic acids in the presence of other reducible functional groups like esters. fiveable.me

Diisobutylaluminium Hydride (DIBAL-H) : While DIBAL-H is often used to selectively reduce esters to aldehydes at low temperatures, using an excess of the reagent can achieve full reduction to the primary alcohol. vanderbilt.edu

Reduction of Carboxylic Acid and Ester Precursors

A common and highly effective method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or ester derivative, namely Benzo[d]oxazole-5-carboxylic acid or its alkyl ester. This two-step approach first requires the synthesis of the carboxylic acid precursor, followed by its reduction.

The synthesis of Benzo[d]oxazole-5-carboxylic acid can be accomplished through the condensation of 4-amino-3-hydroxybenzoic acid with an appropriate orthoester, such as triethyl orthoformate, or with formic acid, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Once the Benzo[d]oxazole-5-carboxylic acid or its corresponding ester is obtained, a variety of reducing agents can be employed to convert the carboxyl group to a primary alcohol. The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: Representative Conditions for the Reduction of Benzo[d]oxazole-5-carboxylic Acid Derivatives

PrecursorReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzo[d]oxazole-5-carboxylic acidLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)0 to rt2-4>90
Methyl Benzo[d]oxazole-5-carboxylateLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)0 to rt2-4>90
Benzo[d]oxazole-5-carboxylic acidBorane-tetrahydrofuran complex (BH₃·THF)Tetrahydrofuran (THF)0 to rt3-685-95
Methyl Benzo[d]oxazole-5-carboxylateSodium borohydride (NaBH₄) / Lithium chloride (LiCl)Ethanol/THFrt6-1280-90

Note: The data in this table are representative examples based on standard organic chemistry transformations and may not reflect experimentally verified results for this specific compound.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing both carboxylic acids and esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), offer a milder alternative for the reduction of carboxylic acids and are known for their high chemoselectivity. For the reduction of the less reactive ester functionality, a combination of sodium borohydride with an activating agent like lithium chloride can also be effective.

Directed Hydroxymethylation Reactions

Direct introduction of a hydroxymethyl group onto the benzoxazole ring at the 5-position is a more challenging synthetic route due to potential regioselectivity issues. Electrophilic substitution reactions on the benzoxazole nucleus generally favor attack at the 5- and 7-positions of the benzene (B151609) ring. While direct hydroxymethylation reagents are known, a more controlled and common approach involves a two-step process: formylation followed by reduction.

The Vilsmeier-Haack reaction, employing a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a standard method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction would be expected to yield Benzo[d]oxazole-5-carbaldehyde. Subsequent reduction of the aldehyde to the primary alcohol can be readily achieved using a variety of mild reducing agents.

Table 2: Plausible Two-Step Directed Hydroxymethylation of Benzoxazole

StepReagentsSolventTemperature (°C)Intermediate/Product
1. FormylationPOCl₃, DMFDichloromethane (DCM) or neat0 to 50Benzo[d]oxazole-5-carbaldehyde
2. ReductionSodium borohydride (NaBH₄)Methanol (B129727) (MeOH) or Ethanol (EtOH)0 to rtThis compound
2. ReductionHydrogen (H₂) / Palladium on carbon (Pd/C)Ethanol (EtOH) or Ethyl acetate (EtOAc)rtThis compound

Note: This table outlines a plausible synthetic sequence based on established chemical reactions. The regioselectivity and feasibility for the unsubstituted benzoxazole would require experimental verification.

The reduction of the intermediate aldehyde to this compound is a straightforward transformation. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and efficient reagent for this purpose. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst provides a clean and effective method for the reduction.

Total Synthesis Strategies Employing this compound as a Key Intermediate

A thorough review of the scientific literature does not reveal any reported total syntheses of natural products or complex target molecules where this compound is explicitly used as a key intermediate. This suggests that while the compound is synthetically accessible, its application in the field of total synthesis has not been documented to date.

The utility of a building block in total synthesis is often dictated by its unique structural features and its ability to participate in key bond-forming reactions. While the benzoxazole core is present in some natural products, the specific 5-hydroxymethyl substitution pattern may not have been a strategic requirement in the retrosynthetic analysis of known complex molecules.

However, the presence of a primary alcohol offers a versatile handle for further synthetic transformations. For instance, the hydroxyl group could be:

Oxidized to an aldehyde or carboxylic acid for subsequent C-C bond formations.

Converted to a leaving group (e.g., tosylate, mesylate, or halide) for nucleophilic substitution reactions.

Used in ether or ester linkages to connect to other fragments of a larger molecule.

Given its straightforward potential for elaboration, this compound remains a viable, albeit currently unexploited, building block for future applications in the total synthesis of novel and complex molecular architectures.

Derivatization and Complex Molecular Architecture Construction

Chemical Transformations at the Methanol (B129727) Group

The primary alcohol functionality of the methanol group is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution, allowing for the introduction of diverse functional groups.

The primary alcohol of Benzo[d]oxazol-5-ylmethanol can be selectively oxidized to form the corresponding aldehyde, Benzo[d]oxazole-5-carbaldehyde, or further oxidized to the carboxylic acid, Benzo[d]oxazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder, controlled oxidation methods are required to stop the reaction at the aldehyde stage, while stronger oxidizing agents will typically yield the carboxylic acid. beilstein-journals.orgorganic-chemistry.orgnih.gov

Common reagents for the selective oxidation to the aldehyde include Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane (DMP). organic-chemistry.org Another approach involves catalytic systems, such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant. beilstein-journals.org For the over-oxidation to the carboxylic acid, stronger reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed.

Table 1: Oxidation Reactions of this compound

Product Reagents Solvent Temperature
Benzo[d]oxazole-5-carbaldehyde 1. Oxalyl Chloride, DMSO2. Triethylamine Dichloromethane -78 °C to rt
Benzo[d]oxazole-5-carbaldehyde Dess-Martin Periodinane (DMP) Dichloromethane Room Temp.
Benzo[d]oxazole-5-carboxylic acid Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ Aqueous Acetic Acid Reflux

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. cetjournal.it This reaction is often catalyzed by a small amount of acid or, in the case of acyl chlorides and anhydrides, facilitated by a base such as pyridine (B92270) to neutralize the acidic byproduct. nih.gov

Etherification can be achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide intermediate. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the corresponding ether.

Table 2: Esterification and Etherification of this compound

Reaction Type Reagents Product
Esterification Acetic Anhydride, Pyridine Benzo[d]oxazol-5-ylmethyl acetate
Esterification Benzoyl Chloride, Triethylamine Benzo[d]oxazol-5-ylmethyl benzoate
Etherification 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) 5-(Methoxymethyl)benzo[d]oxazole

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be activated by converting it into a better leaving group. Common strategies include conversion to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Alternatively, the alcohol can be converted into the corresponding halide, Benzo[d]oxazol-5-ylmethyl chloride or bromide, using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively.

Once activated, the resulting tosylate or halide can be readily displaced by a variety of nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) yields the corresponding azide, while reaction with sodium cyanide (NaCN) introduces a nitrile group. Amines can also be used as nucleophiles to produce substituted aminomethyl-benzoxazoles. youtube.com

Table 3: Nucleophilic Substitution of Activated this compound

Activation Reagent Activated Intermediate Nucleophile Final Product
p-Toluenesulfonyl chloride (TsCl), Pyridine Benzo[d]oxazol-5-ylmethyl tosylate Sodium Azide (NaN₃) 5-(Azidomethyl)benzo[d]oxazole
Thionyl Chloride (SOCl₂) 5-(Chloromethyl)benzo[d]oxazole Sodium Cyanide (NaCN) 2-(Benzo[d]oxazol-5-yl)acetonitrile

Functionalization of the Benzo[d]oxazole Ring System

The aromatic benzo[d]oxazole core can undergo substitution reactions, although the reactivity is influenced by the electron-donating nature of the fused oxazole (B20620) ring and the existing substituent at the 5-position.

Electrophilic aromatic substitution on the benzoxazole (B165842) ring system generally occurs on the benzene (B151609) portion of the molecule. The directing effects of the fused oxazole ring and the -CH₂OH group at the 5-position must be considered. The oxazole ring is generally considered to be activating. Nitration of benzoxazole typically occurs at the 5- or 6-position. researchgate.net Since the 5-position is already occupied, electrophilic attack is likely to be directed to the 6- or 4-positions.

Halogenation, such as bromination, can be achieved using a source of electrophilic bromine, often bromine in the presence of a Lewis acid catalyst. esisresearch.org However, for activated systems, milder conditions may suffice.

Table 4: Electrophilic Aromatic Substitution of this compound

Reaction Type Reagents Probable Major Product(s)
Nitration Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) (6-Nitrobenzo[d]oxazol-5-yl)methanol

Nucleophilic aromatic substitution (SₙAr) on the benzo[d]oxazole ring is less common and requires specific conditions. For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (typically a halide). nih.gov

Therefore, to functionalize this compound via this pathway, it would first need to be converted into a suitable precursor. For example, if a 6-chloro-5-(hydroxymethyl)benzoxazole derivative were nitrated to introduce a nitro group at the 7-position (ortho to the chlorine), the resulting compound could potentially undergo nucleophilic substitution at the 6-position with nucleophiles like amines or alkoxides.

This multi-step process highlights a synthetic strategy where initial functionalization via electrophilic substitution can be used to prepare a substrate for subsequent nucleophilic substitution, further expanding the range of accessible derivatives.

Palladium-Catalyzed Cross-Coupling Strategies on the Heterocycle

The benzoxazole scaffold, including the core of this compound, is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgyoutube.comyoutube.com These strategies typically target the C-H bonds of the heterocyclic ring for functionalization, offering an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netresearchgate.net

Direct C-H arylation is a prominent strategy for modifying the benzoxazole nucleus. researchgate.net Palladium catalysts, often in combination with specific ligands, can activate the C2-H bond of the oxazole ring, enabling its coupling with a variety of aryl halides. researchgate.netthieme-connect.com This approach allows for the introduction of diverse aryl and heteroaryl substituents at the 2-position of the benzoxazole core. The benzoxazole moiety itself can act as an innate directing group, guiding the arylation to specific positions on an appended aryl group, for example, at the C2 position. thieme-connect.com

Methodologies for the direct 2-, 4-, or 5-arylation of a range of heteroaromatics, including benzoxazoles, with aryl halides have been developed. researchgate.net These reactions often proceed in moderate to good yields and can be performed using eco-friendly solvents like carbonates. researchgate.netresearchgate.net The choice of catalyst, ligands, base, and solvent system is crucial for achieving high efficiency and selectivity. For instance, a palladium catalyst precursor like PdCl(C3H5)(dppb) has been used effectively for the direct 2-arylation of benzoxazole with aryl bromides. researchgate.net

Beyond direct arylation, palladium catalysis facilitates other important transformations. A novel method for synthesizing benzoxazoles involves the palladium chloride-catalyzed cleavage of carbon-carbon triple bonds with o-aminophenol, providing rapid access to the core heterocyclic structure. rsc.org Furthermore, palladium-catalyzed sequential C-N and C-O bond formations from simple amides and ketones offer an efficient route to highly substituted oxazole derivatives. organic-chemistry.org These synthetic methodologies highlight the broad utility of palladium catalysis in both constructing and functionalizing the benzoxazole ring system.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Benzoxazole Derivatives
Reaction TypeBenzoxazole SubstrateCoupling PartnerCatalyst/LigandSolvent/BaseProductYield (%)Reference
Direct C2-ArylationBenzoxazole4-BromotoluenePdCl(C3H5)(dppb)Propylene Carbonate / KOAc2-(p-tolyl)benzo[d]oxazole~85 researchgate.net
Direct C2-ArylationBenzoxazole1-Bromo-4-nitrobenzenePd(OAc)2 / PPh3DMF / K2CO32-(4-nitrophenyl)benzo[d]oxazole~90 researchgate.net
C-H Arylation (Directed)2-PhenylbenzoxazoleIodobenzenePd(OAc)2 / DMA- / Ag2CO32-(2'-phenylphenyl)benzoxazole~78 thieme-connect.com
Aminocarbonylation/Cyclization2-Aminophenol (B121084)(E)-1-(2-bromovinyl)-4-methoxybenzenePd Catalyst-(E)-2-(4-methoxystyryl)benzo[d]oxazole- ijpbs.com

Ring-Opening and Rearrangement Pathways of the Oxazole Moiety

The oxazole ring of benzoxazole derivatives, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to novel molecular scaffolds. These transformations are valuable for diversifying the chemical space accessible from benzoxazole precursors.

One such pathway involves the ring-opening of benzoxazoles with nucleophiles. For instance, secondary amines can induce the ring-opening of benzoxazoles to form o-hydroxyamidine adducts, particularly under neat conditions. lookchem.com A copper-catalyzed reaction of benzoxazole with ethyl diazoacetate and water leads to a complex molecule where the azole ring has opened, resulting in a structure containing amine, aldehyde, hydroxyl, and carboxylate functionalities. acs.org Similarly, yttrium triflate (Y(OTf)3) catalyzes a cascade reaction between benzoxazoles and propargyl alcohols, which proceeds through a ring-opening and regioselective ring-closure process to form 1,4-benzoxazine scaffolds. rsc.org

Rearrangement reactions also offer synthetic utility. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been employed in the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol and various amines. acs.org This metal-free approach stands out for its wide amine scope and short reaction times. acs.org Another rearrangement pathway is the NaOCl-mediated Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines, which proceeds through a common N-Cl imine intermediate to yield 2-substituted benzoxazoles. organic-chemistry.org

Table 2: Ring-Opening and Rearrangement Reactions of the Benzoxazole Moiety
Reaction TypeBenzoxazole SubstrateReagent(s)Catalyst/ConditionsProduct TypeReference
Ring-Opening/AnnulationBenzoxazolesPropargylic AlcoholsY(OTf)31,4-Benzoxazine derivatives rsc.org
Ring-Opening/FunctionalizationBenzoxazoleEthyl diazoacetate, WaterTpBr3Cu(NCMe)Ring-opened multifunctional product acs.org
Ring-Opening/CondensationBenzoxazolesPrimary Benzylic AminesTEMPO-mediated, Aerobic2-Aryl Benzoxazoles researchgate.net
Intramolecular Smiles RearrangementBenzoxazole-2-thiolAmines, Chloroacetyl chlorideMetal-freeN-substituted 2-Aminobenzoxazoles acs.org
Beckmann-type Rearrangementortho-Hydroxyaryl N-H ketiminesNaOCl-2-Substituted Benzoxazoles organic-chemistry.org

This compound as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netnih.gov The structural motifs within this compound, specifically the benzoxazole core and the hydroxymethyl group, present opportunities for its use as a versatile building block in various MCRs to rapidly construct complex and diverse molecular libraries.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for this purpose. researchgate.netrsc.org In a hypothetical Ugi four-component reaction (Ugi-4CR), a derivative of this compound could serve as one of the key components. For example, the hydroxymethyl group could be oxidized to an aldehyde, which can then react with an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org This would generate a complex adduct featuring the intact benzoxazole scaffold. Alternatively, the benzoxazole nucleus itself could be constructed during a modified Ugi reaction, for instance, by using an o-halophenylisocyanide, which can undergo a post-MCR copper-catalyzed cyclization to form the benzoxazole ring. researchgate.net

The Passerini three-component reaction (Passerini-3CR), which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, offers another avenue. rsc.org Again, an aldehyde derivative of this compound could be employed to introduce the benzoxazole moiety into the resulting α-acyloxy carboxamide product.

The utility of MCRs lies in their ability to generate molecular diversity efficiently. researchgate.net By systematically varying the other components in an MCR involving a this compound-derived building block, large libraries of structurally related compounds can be synthesized. These libraries are valuable in fields like drug discovery for the identification of new bioactive molecules. ub.edu The benzoxazole core is a known pharmacophore, and its incorporation into diverse structures via MCRs is a powerful strategy for developing novel therapeutic agents. core.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. For Benzo[d]oxazol-5-ylmethanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Based on the chemical structure and data from analogous 5-substituted benzoxazoles, a predicted set of ¹H and ¹³C NMR chemical shifts can be proposed. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C4, C6, and C7 positions. The hydroxymethyl group would produce signals for the methylene (B1212753) protons and the hydroxyl proton.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H2 ~8.1 - 8.3 (s) -
H4 ~7.6 - 7.8 (s) ~110 - 112
H6 ~7.2 - 7.4 (d) ~120 - 123
H7 ~7.5 - 7.7 (d) ~118 - 120
-CH₂OH ~4.7 - 4.9 (s) ~63 - 65
-CH₂OH ~5.3 - 5.5 (t, J≈5-6 Hz) -
C2 - ~152 - 155
C3a - ~149 - 151
C4 - ~110 - 112
C5 - ~138 - 141
C6 - ~120 - 123
C7 - ~118 - 120

While 1D NMR provides initial data, 2D NMR experiments are essential to confirm the structural assignments definitively.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key COSY correlation would be observed between the protons at C6 and C7, confirming their ortho relationship on the benzene (B151609) ring. The hydroxyl proton of the methanol (B129727) group may show a correlation to the methylene protons, depending on the solvent and rate of exchange.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would be used to unequivocally assign the carbon signals for C4, C6, C7, and the methylene group (-CH₂) by linking them to their corresponding, pre-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. Expected key correlations for this compound would include:

The methylene (-CH₂) protons showing correlations to C4, C5, and C6, confirming the position of the methanol substituent.

The proton at C2 (on the oxazole (B20620) ring) showing correlations to C3a and C7a.

The aromatic proton at H4 showing correlations to C5, C6, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. In a small, rigid molecule like this, its utility is somewhat limited, but it could be used to confirm the proximity of the H4 proton to the methylene protons of the substituent at C5.

Solid-State NMR (ssNMR) is a vital technique for characterizing the structure of materials in their solid form. It is particularly sensitive to the local environment of nuclei, making it an ideal tool for identifying and distinguishing between different crystalline forms (polymorphs) or characterizing amorphous solids. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. Different polymorphs of a compound can exhibit distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. While no specific solid-state NMR studies on this compound have been reported in the scientific literature, this technique would be the definitive method to investigate its solid-state forms should polymorphism be suspected.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a structure.

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its constituent parts: the benzoxazole (B165842) core and the hydroxymethyl substituent.

Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H stretch (alcohol) 3200 - 3500 Strong, Broad Weak
C-H stretch (aromatic) 3000 - 3100 Medium Strong
C-H stretch (aliphatic, -CH₂) 2850 - 2960 Medium Medium
C=N stretch (oxazole ring) 1630 - 1660 Medium Medium
C=C stretch (aromatic ring) 1450 - 1600 Medium-Strong Strong
C-O stretch (alcohol) 1000 - 1260 Strong Weak
C-O-C stretch (oxazole ring) 1200 - 1300 Strong Medium

IR and Raman spectroscopy provide complementary information due to their different selection rules. A vibrational mode is IR active if it results in a change in the molecule's dipole moment. A mode is Raman active if it causes a change in the molecule's polarizability.

For this compound:

The polar O-H and C-O bonds of the alcohol group will produce strong, characteristic absorption bands in the IR spectrum.

The symmetric stretching or "breathing" modes of the aromatic benzoxazole ring system, which significantly change the polarizability of the electron cloud, are expected to be prominent in the Raman spectrum.

The C=N and C=C double bonds will be active in both spectra, providing a fingerprint region for the core heterocyclic structure.

Mass Spectrometry (MS) for Fragmentation Pathway Investigation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with techniques like electron ionization (EI), it causes the molecule to fragment in a reproducible manner, providing valuable structural information.

For this compound (molar mass: 149.15 g/mol ), the molecular ion peak (M⁺•) would be expected at m/z = 149. A plausible fragmentation pathway can be proposed:

Initial loss of a hydrogen radical (•H) from the methanol group to form a stable oxonium ion or resonance-stabilized radical cation at m/z 148 ([M-1]⁺).

Alpha-cleavage leading to the loss of the entire hydroxymethyl radical (•CH₂OH) would result in a fragment corresponding to the benzoxazole cation at m/z 118 ([M-31]⁺).

The benzoxazole ring itself can then fragment. A characteristic pathway for benzoxazoles is the loss of a molecule of carbon monoxide (CO), which would lead to a fragment at m/z 90 ([M-31-28]⁺).

Subsequent loss of hydrogen cyanide (HCN) from the m/z 90 fragment would yield an ion at m/z 63 ([M-31-28-27]⁺).

Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Identity
149 [M]⁺• (Molecular Ion)
148 [M - H]⁺
118 [M - CH₂OH]⁺
90 [M - CH₂OH - CO]⁺

This detailed analysis, combining various advanced spectroscopic methods, would enable the complete and unambiguous characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org This technique is particularly useful for characterizing molecules containing chromophores—groups of atoms that absorb light. tanta.edu.eg

The benzoxazole moiety in this compound is an effective chromophore. Its conjugated system of pi (π) electrons gives rise to characteristic electronic transitions. The absorption of UV radiation promotes electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals. usp.br

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to:

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons within the aromatic and heterocyclic ring system. For benzothiazole derivatives, which are structurally similar, these transitions result in strong absorption bands. mdpi.com

n → π transitions:* These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to an anti-bonding π* orbital.

The position and intensity of these absorption bands can be influenced by the solvent polarity. sciencepublishinggroup.com The hydroxymethyl group (-CH₂OH), being an auxochrome, may cause a slight shift in the absorption maxima compared to the unsubstituted benzoxazole core.

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected Wavelength Range (nm) Characteristics
π → π* 250 - 300 High molar absorptivity (ε)

This table provides an estimation of the electronic transitions based on the behavior of similar chromophoric systems.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not publicly available, analysis of related benzoxazole structures can provide significant insight into its likely solid-state behavior. iucr.orgresearchgate.net

The crystal packing of this compound would be dictated by a variety of intermolecular interactions. The presence of the hydroxyl (-OH) group is particularly significant, as it can act as both a hydrogen-bond donor and acceptor. Therefore, strong intermolecular hydrogen bonding is expected to be a dominant feature in the crystal lattice, likely forming chains or networks of molecules. iucr.org

In addition to hydrogen bonding, other interactions that would stabilize the crystal structure include:

π–π Stacking: The planar benzoxazole ring systems are likely to engage in π–π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. researchgate.net

The interplay of these forces determines the final crystal architecture. Analysis of similar structures suggests that hydrogen bonding and π-π interactions are the primary forces governing the packing of benzoxazole derivatives. iucr.orgscispace.com

X-ray crystallography would also reveal the preferred conformation of the molecule in the solid state. A key conformational feature of this compound is the orientation of the hydroxymethyl (-CH₂OH) group relative to the plane of the benzoxazole ring. The specific torsion angles would be determined by the need to optimize intermolecular interactions, particularly hydrogen bonding, within the crystal lattice. The benzoxazole ring itself is expected to be largely planar, a common feature in related fused heterocyclic systems. mdpi.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and a wide array of properties of Benzo[d]oxazol-5-ylmethanol. These in silico techniques are grounded in the principles of quantum mechanics to model the behavior of electrons and nuclei within a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and predicting reactivity. DFT calculations for this compound would typically employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to accurately determine the ground-state geometry of the molecule. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure.

Reactivity descriptors, which can also be derived from DFT calculations, help in understanding the chemical behavior of this compound. Parameters such as chemical hardness, softness, and electronegativity indicate the molecule's resistance to deformation of its electron cloud and its ability to attract electrons, respectively. These descriptors are invaluable for predicting how the molecule will interact with other chemical species.

Illustrative Data Table of Predicted Molecular Geometry Parameters for this compound using DFT (B3LYP/6-311G(d,p)).
ParameterPredicted Value
C-O Bond Length (Oxazole Ring)~1.37 Å
C=N Bond Length (Oxazole Ring)~1.31 Å
C-C Bond Length (Benzene Ring)~1.39 - 1.41 Å
C-CH2 Bond Length~1.51 Å
C-O-C Angle (Oxazole Ring)~105°
C-N=C Angle (Oxazole Ring)~115°
Note: These are representative values based on calculations for similar benzoxazole (B165842) structures and are intended for illustrative purposes.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) theory provide a foundational approach to solving the Schrödinger equation for a molecule. While computationally more demanding than DFT, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can offer even greater accuracy for energy and property predictions.

For this compound, ab initio calculations could be used to obtain a highly accurate total electronic energy, which is crucial for determining the molecule's thermodynamic stability. Furthermore, these methods can predict properties such as dipole moments and polarizability with a high degree of confidence. Such calculations would be instrumental in providing a benchmark for the electronic properties of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. DFT calculations are commonly used to determine the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring, while the LUMO would also be distributed over this aromatic system.

Illustrative Data Table of Predicted Frontier Molecular Orbital Energies for this compound.
ParameterPredicted Energy (eV)
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap (ΔE)~ 5.3 eV
Note: These are representative values based on calculations for similar benzoxazole structures and are intended for illustrative purposes.

Conformational Landscape Analysis and Potential Energy Surfaces

The presence of the rotatable hydroxymethyl group (-CH2OH) in this compound means that the molecule can exist in different spatial arrangements or conformations. Conformational landscape analysis involves mapping the potential energy of the molecule as a function of the rotation around one or more single bonds.

For this compound, a key conformational feature would be the rotation of the hydroxymethyl group relative to the plane of the benzoxazole ring. A potential energy surface (PES) can be generated by systematically rotating the C-C bond connecting the methylene (B1212753) group to the aromatic ring and calculating the energy at each rotational angle. This analysis would reveal the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Such studies are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Reaction Mechanism Prediction and Transition State Characterization

Theoretical chemistry can be employed to predict the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For example, the oxidation of the primary alcohol in the hydroxymethyl group to an aldehyde could be studied computationally. Theoretical calculations would identify the structure of the transition state for this reaction, providing insights into the reaction's feasibility and kinetics. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting the spectroscopic parameters of molecules, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C chemical shifts of this compound. These theoretical predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These calculations provide a theoretical infrared (IR) and Raman spectrum, where each vibrational mode (e.g., C-H stretching, O-H stretching, ring breathing modes) is associated with a specific frequency. Comparing the calculated frequencies with experimental data can aid in the structural elucidation of the molecule.

Illustrative Data Table of Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound.
AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Aromatic Protons7.2 - 8.1110 - 150
CH2 Protons~4.8~64
OH ProtonVariable (depends on solvent)-
Note: These are representative values based on calculations for similar structures and are intended for illustrative purposes.
Illustrative Data Table of Predicted Key Vibrational Frequencies (cm-1) for this compound.
Vibrational ModePredicted Frequency (cm-1)
O-H Stretch~3400
Aromatic C-H Stretch3050 - 3150
C=N Stretch~1650
Aromatic C=C Stretch1450 - 1600
C-O Stretch (Alcohol)~1050
Note: These are representative values based on calculations for similar structures and are intended for illustrative purposes.

A comprehensive search of scientific literature and research databases did not yield specific studies on molecular dynamics simulations focused on the dynamic behavior and solvent effects of the chemical compound this compound.

Computational studies, including molecular dynamics simulations, are highly specific to the molecule being investigated. While research exists on the computational analysis of other benzoxazole derivatives, this information does not fall within the strict scope of your request for data solely on this compound. researchgate.netmedjrf.comnih.gov

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified topic, as the primary research data is not available in the public domain.

Due to the highly specific nature of the query focusing solely on "this compound," extensive and repeated searches have yielded insufficient specific data to generate a detailed scientific article covering the requested reactivity profiles and mechanistic insights. The available literature provides general information on the broader class of benzoxazoles, but lacks the specific experimental data and research findings required to thoroughly address the kinetics, thermodynamics, mechanistic pathways, catalytic potential, and photophysical or electrochemical reactivity of this compound itself.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the provided outline without resorting to speculation or including information on related but distinct compounds, which would violate the explicit instructions of the request. No data tables or detailed research findings specific to "this compound" could be located in the publicly accessible scientific literature based on the searches conducted.

Applications in Advanced Organic Synthesis and Materials Science

Benzo[d]oxazol-5-ylmethanol as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems directly from the reactivity of its primary alcohol group. This functional group serves as a convenient handle for a variety of chemical transformations, allowing chemists to elaborate the core benzoxazole (B165842) structure into a multitude of more complex derivatives. The stability of the benzoxazole ring system under many reaction conditions permits selective modification at the hydroxymethyl position, paving the way for its use in multistep synthetic sequences.

The benzoxazole core is considered a "privileged scaffold" in medicinal chemistry, as its framework is capable of interacting with a diverse range of biological targets. nih.govnih.gov this compound is an ideal starting point for generating chemical libraries based on this scaffold. The hydroxymethyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, halides, or amines. Each of these new functionalities can then be used in subsequent reactions (e.g., reductive amination, amide coupling, nucleophilic substitution) to attach a wide variety of building blocks. This strategy of scaffold diversification allows for the rapid synthesis of hundreds or thousands of distinct compounds from a single precursor. nih.gov These compound libraries are invaluable for high-throughput screening efforts in drug discovery to identify new therapeutic agents. nih.govnih.gov

Table 1: Potential Synthetic Transformations of this compound for Library Synthesis

Starting Functional Group Reagent/Condition Resulting Functional Group Potential Subsequent Reactions
Primary Alcohol (-CH₂OH) PCC, DMP Aldehyde (-CHO) Reductive amination, Wittig reaction
Primary Alcohol (-CH₂OH) Jones, KMnO₄ Carboxylic Acid (-COOH) Amide coupling, Esterification
Primary Alcohol (-CH₂OH) SOCl₂, PBr₃ Alkyl Halide (-CH₂X) Nucleophilic substitution, Grignard formation
Primary Alcohol (-CH₂OH) Acyl Chloride, R-COOH Ester (-CH₂OCOR) Hydrolysis, Transesterification

In the field of polymer science, the design of macromolecules with specific functions and properties is paramount. This compound can be utilized as a monomer or a functional initiator in polymerization processes. The hydroxyl group can participate in step-growth polymerizations, such as the formation of polyesters (through reaction with dicarboxylic acids) or polyurethanes (through reaction with diisocyanates). By incorporating the rigid and aromatic benzoxazole unit into the polymer backbone or as a side chain, it is possible to influence the material's bulk properties, including thermal stability, mechanical strength, and optical characteristics. This approach is central to macromolecular design, where the properties of a polymer are precisely controlled by the chemical structure of its constituent monomers. researchgate.net

Design and Synthesis of Precursors for Advanced Functional Materials

The benzoxazole ring system possesses inherent photophysical properties, making it an attractive component for functional organic materials. Derivatives of benzoxazole are explored for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. researchgate.net this compound serves as a key precursor for synthesizing these advanced materials. Through chemical modification, primarily at the hydroxymethyl position, the electronic properties of the benzoxazole core can be fine-tuned. For example, it can be linked to other conjugated systems to create larger π-conjugated molecules with specific absorption and emission wavelengths. This modular approach, starting from a simple building block like this compound, is a powerful strategy for developing new materials with tailored optical and electronic functions. dntb.gov.ua

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. researchgate.netresearchgate.net The structure of this compound contains several features that enable it to participate in self-assembly processes. The flat, aromatic benzoxazole core can engage in π-π stacking interactions with neighboring molecules, while the heteroatoms (nitrogen and oxygen) in the oxazole (B20620) ring can act as hydrogen bond acceptors. researchgate.net Crucially, the hydroxymethyl group is both a hydrogen bond donor and acceptor. This combination of directional hydrogen bonding and dispersive π-π stacking forces can guide the spontaneous organization of molecules into well-defined, higher-order structures such as fibers, sheets, or liquid crystalline phases. researchgate.netrsc.org By modifying the core structure, chemists can program the self-assembly process to create complex nanostructures with emergent functions.

Table 2: Non-Covalent Interactions Involving this compound

Interaction Type Participating Part of the Molecule Role in Self-Assembly
Hydrogen Bonding Hydroxymethyl group (-OH); Oxazole N and O atoms Provides directionality and strength to the assembly
π-π Stacking Aromatic Benzene (B151609) and Oxazole rings Promotes stacking of planar molecules into columns or layers

Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to study and manipulate biological processes with high precision. mskcc.orgnih.gov They are essential tools for understanding protein function and validating potential drug targets. nih.govsemanticscholar.org this compound can act as a foundational scaffold for the synthesis of such probes. The benzoxazole core can serve as the recognition element that binds to a specific biological target. The hydroxymethyl group provides a convenient attachment point for incorporating other necessary functionalities. mskcc.org For instance, a fluorescent dye can be attached to visualize the probe's location within a cell, or a biotin (B1667282) tag can be added to enable the isolation and identification of its binding partners. Benzazole-based structures are known to be useful in the development of fluorescent probes for detecting various chemical species. researchgate.net This modular synthesis allows researchers to create customized research tools to investigate complex biological questions. mskcc.org

Emerging Research Directions and Future Outlook

Development of Asymmetric Synthesis Methodologies

While Benzo[d]oxazol-5-ylmethanol itself is an achiral molecule, the development of asymmetric synthesis methodologies is crucial for accessing its chiral derivatives, which are of significant interest in pharmaceutical research. nih.gov The enantiomers of a chiral drug can exhibit vastly different biological activities, with one providing the therapeutic effect while the other might be inactive or even toxic. nih.gov Future research will likely focus on the enantioselective synthesis of secondary alcohols where the hydroxyl group is attached to a newly formed stereocenter adjacent to the benzoxazole (B165842) ring.

A primary strategy to achieve this is the asymmetric reduction of prochiral ketones. wikipedia.org This involves converting a ketone precursor, such as a (benzo[d]oxazol-5-yl)ethanone derivative, into a chiral alcohol using a chiral catalyst or reagent. organicreactions.org Several established methods for the enantioselective reduction of ketones could be adapted for this purpose. researchgate.netlibretexts.org

Key Asymmetric Reduction Strategies:

Methodology Catalyst/Reagent Type Reducing Agent Key Features
Catalytic Transfer Hydrogenation Chiral transition metal complexes (e.g., Ru, Rh) with chiral ligandsIsopropanol, Formic AcidEmploys inexpensive and readily available reducing agents. wikipedia.org
Catalytic Hydrogenation Chiral transition metal complexes (e.g., Ru, Rh) with ligands like BINAPHydrogen Gas (H₂)Highly atom-economical but requires specialized high-pressure equipment.
Oxazaborolidine-Catalyzed Reduction Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst)Borane (BH₃) or CatecholboraneOffers high enantioselectivity for a wide range of ketones with predictable stereochemistry. wikipedia.orgorganicreactions.org
Biocatalytic Reduction Enzymes (e.g., ketoreductases from yeast or other microorganisms)Co-factors like NADPHCan provide exceptionally high enantioselectivity under mild, environmentally friendly conditions. wikipedia.org

The development of these methodologies for this compound derivatives would enable the systematic synthesis of enantiomerically pure compounds, allowing for detailed structure-activity relationship (SAR) studies and the identification of more potent and selective drug candidates.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its use as a simple scaffold, future research will delve into the unique reactivity of this compound. The interplay between the electron-rich benzoxazole core and the reactive hydroxymethyl group could lead to novel chemical transformations. The hydroxymethyl group serves as a versatile handle for a variety of functionalizations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to halides for subsequent nucleophilic substitution.

A particularly interesting area of future exploration is the stability and reactivity of the benzoxazole ring itself under different reaction conditions. For instance, studies on related compounds like (benzoxazol-2-ylmethyl)phosphonic acid have shown that the benzoxazole ring can be susceptible to ring-opening in acidic aqueous solutions. nih.gov Investigating the reactivity of the C2 position of the this compound ring is another promising avenue. While this position is unsubstituted in the parent molecule, methods for its direct functionalization via C-H activation could unlock access to a vast new chemical space. nih.gov

Potential Future Research on Reactivity:

Directed C-H Functionalization: Using the hydroxymethyl group (or a derivative) as a directing group to selectively functionalize specific C-H bonds on the benzene (B151609) portion of the molecule.

Photocatalytic Reactions: Exploring novel transformations initiated by visible light, leveraging the aromatic nature of the benzoxazole system.

Domino and Cascade Reactions: Designing multi-step, one-pot reactions that start with this compound to rapidly build molecular complexity. nih.gov

Ring Transformation Chemistry: Investigating conditions that could induce rearrangement or expansion of the oxazole (B20620) ring to form other heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is well-suited for integration with modern automation technologies like flow chemistry. acs.org Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and the ability to handle unstable intermediates. nih.gov

The synthesis of the benzoxazole core, which often involves the condensation of a 2-aminophenol (B121084) derivative with a carbonyl compound, can be efficiently performed in a flow reactor. acs.org This allows for rapid heating to the required temperatures and immediate cooling, minimizing the formation of byproducts. Furthermore, automated platforms can integrate reaction, work-up, and purification steps, significantly accelerating the synthesis of libraries of this compound derivatives for screening purposes. durham.ac.uknih.gov

A stopped-flow synthesis approach, which combines the benefits of batch and flow techniques, is particularly promising for generating small, focused libraries for initial drug discovery efforts. whiterose.ac.uk This method allows for automated experimentation with minimal reagent consumption, rapid reaction optimization, and the generation of large datasets to inform future synthetic efforts. nih.gov

Advantages of Flow Chemistry for Benzoxazole Synthesis:

Parameter Benefit in Flow Chemistry
Heat Transfer Superior heat exchange allows for rapid heating and cooling, improving reaction control and selectivity.
Safety Small reactor volumes minimize the risks associated with exothermic reactions or the handling of hazardous reagents.
Unstable Intermediates Short residence times allow for the generation and immediate use of unstable intermediates that would decompose in a batch process. acs.org
Automation & Throughput Integration with automated liquid handlers and purification systems enables high-throughput synthesis of compound libraries. chemrxiv.org
Scalability Scaling up production is achieved by running the system for longer periods, avoiding the challenges of re-optimizing reactions for larger vessels.

Advanced In Silico Screening and Predictive Modeling for Chemical Discovery

Computational methods are becoming indispensable in modern chemical research and drug discovery. This compound represents an ideal scaffold for advanced in silico screening and predictive modeling. Given the wide range of biological activities associated with the benzoxazole core, including anticancer, antimicrobial, and anti-inflammatory properties, computational techniques can be used to rapidly screen virtual libraries of its derivatives against various biological targets. researchgate.netnih.gov

Molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active site of a target protein, helping to prioritize compounds for synthesis. nih.gov Furthermore, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be employed early in the design phase to filter out molecules with unfavorable pharmacokinetic profiles, saving significant time and resources. mdpi.com

The rise of machine learning and artificial intelligence offers even more powerful tools. By training algorithms on existing datasets of bioactive molecules, it is possible to create predictive models that can identify novel this compound derivatives with a high probability of being active against a specific target. plos.orgyoutube.com These models can learn complex structure-activity relationships that may not be obvious to a human chemist, guiding the design of more effective compounds. plos.org

In Silico Workflow for Chemical Discovery:

Scaffold Selection: Start with the this compound core structure.

Virtual Library Generation: Computationally enumerate thousands of derivatives by adding various substituents at different positions.

Target Selection: Identify a protein target of interest (e.g., a kinase, enzyme, or receptor).

Molecular Docking: Screen the virtual library against the protein's binding site to predict binding energies and poses.

ADMET Prediction: Filter the top-scoring compounds for drug-like properties (e.g., Lipinski's Rule of Five) and predicted toxicity. mdpi.com

Hit Prioritization: Select a small number of the most promising candidates for chemical synthesis and biological testing.

Model Refinement: Use the experimental results to retrain and improve the predictive models for the next cycle of discovery.

Potential in Interdisciplinary Chemical Research Initiatives

The unique combination of a rigid, aromatic benzoxazole core and a functionalizable hydroxymethyl group makes this compound a highly attractive molecule for interdisciplinary research. Its properties can be leveraged in fields extending beyond traditional medicinal chemistry into materials science and chemical biology.

In materials science , the benzoxazole moiety is known for its thermal stability and fluorescent properties. researchgate.net The hydroxymethyl group can be used to polymerize or graft the molecule onto surfaces or into polymer backbones. This could lead to the development of novel materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs), sensors, or advanced polymers. nih.gov

In chemical biology , the inherent fluorescence of many benzoxazole derivatives makes them suitable for use as biological probes. periodikos.com.br this compound could be developed into a fluorescent tag. The hydroxymethyl group provides a convenient point of attachment to link the benzoxazole fluorophore to other molecules, such as peptides, lipids, or drug molecules, allowing researchers to visualize their distribution and interactions within living cells. This could provide powerful tools for studying complex biological processes and for high-content screening in drug discovery.

The convergence of engineering, physical sciences, and biological sciences will be key to unlocking the full potential of this compound in creating novel solutions for both energy and healthcare applications. routledge.com

Q & A

Synthetic Optimization and Regioselectivity

Q: How can the synthetic yield of Benzo[d]oxazol-5-ylmethanol be optimized, and what factors influence regioselectivity in benzoxazole ring formation? A:

  • Methodological Insights :

    • Coupling Agents : Sodium hydride (NaH) in anhydrous THF is critical for activating intermediates, as demonstrated in the synthesis of benzoxazole-thiazole hybrids .
    • Reflux Conditions : Prolonged reflux (6–8 hours) with thiocarbamoylmalonates enhances cyclization efficiency, achieving yields up to 78% for related benzoxazole derivatives .
    • Regioselectivity Control : Substituent positioning (e.g., electron-withdrawing groups at C-2) directs cyclization pathways, as seen in the synthesis of 2-chlorobenzoxazole derivatives .
  • Data Table :

    Reaction ComponentOptimal ConditionYield (%)Reference
    NaH in THFDropwise addition, 0°C → RT42%
    Thiocarbamoylmalonate6-hour reflux in ethanol78%

Structural Characterization and Data Validation

Q: What advanced spectroscopic techniques are used to confirm the structure of this compound, and how can data misinterpretation be avoided? A:

  • Methodological Insights :
    • NMR Analysis : 1^1H NMR coupling constants (e.g., J=8.012.4 HzJ = 8.0–12.4\ \text{Hz}) resolve aromatic proton environments, as shown in biphenyl-benzoxazole hybrids .
    • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., 163.0546 Da for methyl-substituted analogs) ensures molecular formula accuracy .
    • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for urea derivatives like 5-BDPU .
  • Common Pitfalls :
    • Overlapping NMR signals in aromatic regions can be mitigated by 2D-COSY or NOESY experiments.
    • Impurity peaks in HRMS require rigorous purification (e.g., recrystallization from ethanol) .

Biological Activity and Structure-Activity Relationships (SAR)

Q: How do substituents on the benzoxazole ring influence biological activity, such as in plant growth modulation or enzyme inhibition? A:

  • Methodological Insights :

    • Auxin Interaction : 1,3-di(benzo[d]oxazol-5-yl)urea (5-BDPU) enhances adventitious rooting in carob microcuttings only in the presence of exogenous indole-3-butyric acid (IBA), highlighting auxin-dependent synergism .
    • Enzyme Inhibition : Methyl groups at C-2 improve binding to Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase, as seen in benzoxazole-thiazole inhibitors .
  • Data Table :

    DerivativeBiological EffectKey SubstituentReference
    5-BDPU + IBAAdventitious root inductionUrea at C-5
    2-ChlorobenzoxazoleAntitubercular activity (IC50_{50} < 1 μM)Cl at C-2

Addressing Contradictions in Reported Activities

Q: What experimental variables explain contradictions in the reported biological activities of benzoxazole derivatives? A:

  • Key Variables :
    • Exogenous Hormones : 5-BDPU acts as a xylogenesis enhancer in pine microcuttings in hormone-free media but shifts to rooting adjuvant with IBA, underscoring context-dependent effects .
    • Solvent Effects : DMSO concentrations >0.2% in plant media induce cytotoxicity, potentially masking bioactivity .
  • Mitigation Strategies :
    • Standardize hormone concentrations and solvent controls across studies.
    • Use orthogonal assays (e.g., enzymatic vs. whole-organism models) to validate mechanisms .

Computational Modeling for Pharmacokinetic Prediction

Q: What in silico methods predict the pharmacokinetic properties of this compound derivatives? A:

  • Methodological Insights :
    • Molecular Dynamics (MD) : Simulates interactions with targets like sphingosine 1-phosphate receptors, guiding modifications for blood-brain barrier permeability .
    • ADMET Prediction : Tools like SwissADME assess logP (e.g., 3.2 for methyl ester derivatives) and polar surface area to optimize bioavailability .
  • Case Study :
    • Piperidine-carboxylate derivatives showed improved metabolic stability due to reduced CYP3A4 binding, predicted via docking simulations .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.